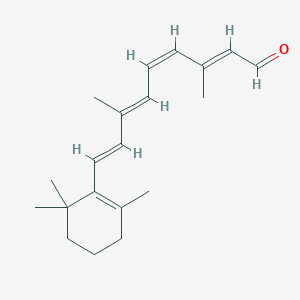

11-Cis-Retinal

Beschreibung

Eigenschaften

IUPAC Name |

(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-IOUUIBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415057 | |

| Record name | 11-cis-Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11-cis-Retinaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

564-87-4 | |

| Record name | 11-cis-Retinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinal, (11Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-cis-Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINAL, (11Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91058V6HCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 11-cis-Retinaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63.5 - 64.4 °C | |

| Record name | 11-cis-Retinaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Chromophore of Vision: A Technical Guide to the Discovery and History of 11-cis-Retinal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of 11-cis-retinal, the fundamental chromophore in the mechanism of vision. We will delve into the pivotal experiments that elucidated its structure and function, present key quantitative data, and detail the experimental methodologies that paved the way for our current understanding of the visual cycle. This document is intended to serve as a comprehensive resource for professionals in vision research and drug development.

A Historical Overview: The Unveiling of this compound

The journey to understanding the molecular basis of vision is a story of meticulous scientific inquiry, with the central chapter being the discovery of this compound. At the forefront of this narrative is the work of American scientist George Wald , whose contributions were so profound that he was awarded the Nobel Prize in Physiology or Medicine in 1967.[1]

In the early 20th century, the connection between vitamin A and vision was known, primarily through the observation that its deficiency led to night blindness.[2] However, the precise molecular role of vitamin A in the retina remained a mystery. In the 1930s, while working in the laboratory of Otto Warburg, George Wald made the groundbreaking discovery of vitamin A in the retina.[2][3] This finding was the first crucial step in linking a specific molecule to the function of the eye's photoreceptor cells.

Further research by Wald and his collaborators, including Ruth Hubbard and Paul K. Brown , led to the isolation and characterization of a series of vitamin A-related compounds, which he termed "retinenes." They established that vision is initiated by a photochemical reaction involving a visual pigment, rhodopsin, which is a conjugate of a protein called opsin and a specific form of retinene.

The critical breakthrough came with the realization that the retinene bound to opsin in the dark-adapted state was a specific geometric isomer. Through a series of elegant experiments in the 1950s, Wald's group demonstrated that this isomer was This compound . They found that light absorption triggers the isomerization of this compound to the all-trans form, a conformational change that initiates the cascade of events leading to a nerve impulse.[4][5] This discovery established the principle of cis-trans isomerization as a fundamental mechanism in biology.

Quantitative Data on Retinal Isomers

The meticulous work of researchers like Ruth Hubbard provided the foundational quantitative data on the properties of retinal isomers. These data were crucial for understanding the thermodynamics and kinetics of the visual cycle.

Table 1: Physicochemical Properties of Retinal Isomers

| Isomer | Solvent | Absorption Maximum (λmax) (nm) | Molar Absorbance (ε) at λmax (M⁻¹cm⁻¹) |

| all-trans-retinal | n-Heptane | 370 | 48,100 |

| 1-Propanol | 386 | 42,900 | |

| Aqueous Digitonin | 389 | 38,300 | |

| This compound | n-Heptane | 365 | 26,400 |

| 1-Propanol | 380 | 24,900 | |

| Aqueous Digitonin | 380 | 21,700 |

Data sourced from Hubbard, R. (1966). The Stereoisomerization of this compound. The Journal of Biological Chemistry, 241(8), 1814-1818.[6]

Table 2: Thermodynamic and Kinetic Parameters for the Thermal Isomerization of this compound to all-trans-Retinal

| Solvent | Arrhenius Energy (Ea) (cal/mole) | Frequency Factor (A) (sec⁻¹) |

| 1-Propanol | 22,400 | 9 x 10⁷ |

| Aqueous propanol (50%) | 22,500 | 8 x 10⁸ |

| Aqueous digitonin (1%) | 24,500 | 4 x 10¹⁰ |

| n-Heptane | 26,200 | 1 x 10¹¹ |

| n-Heptane + I₂ (catalyst) | 24,200 | 2 x 10¹³ |

Data sourced from Hubbard, R. (1966). The Stereoisomerization of this compound. The Journal of Biological Chemistry, 241(8), 1814-1818.[6]

Key Experimental Protocols

The following sections detail the methodologies for the pivotal experiments that led to the discovery and characterization of this compound. These protocols are based on the descriptions found in the original research publications of the era.

Extraction and Isolation of Retinal Isomers from Retinal Tissue

This protocol outlines the general procedure used for extracting and separating retinal isomers from the eyes of animals, a crucial step in identifying the native chromophore of rhodopsin.

Objective: To extract and isolate different geometric isomers of retinal from photoreceptor outer segments.

Materials:

-

Dark-adapted animal retinas (e.g., from cattle or frogs)

-

Digitonin solution (typically 1-2% in phosphate buffer)

-

Petroleum ether or hexane

-

Anhydrous sodium sulfate

-

Chromatography column (e.g., alumina or silica gel)

-

Various solvent systems for elution (e.g., mixtures of petroleum ether and diethyl ether)

-

Spectrophotometer

Procedure:

-

Dissection and Homogenization: Under dim red light to prevent isomerization, dissect the retinas from dark-adapted animal eyes. Homogenize the retinal tissue in a buffered saline solution.

-

Extraction of Rhodopsin: Treat the homogenate with a solution of digitonin.[7][8] Digitonin is a mild detergent that solubilizes rhodopsin from the photoreceptor outer segment membranes, forming micelles. Centrifuge the mixture to remove cellular debris. The supernatant contains the solubilized rhodopsin.

-

Bleaching and Retinal Liberation: Expose the digitonin extract of rhodopsin to bright light. This will bleach the rhodopsin, causing the photoisomerization of this compound to all-trans-retinal and its subsequent hydrolysis from the opsin protein.

-

Solvent Extraction: Extract the liberated retinal from the aqueous digitonin solution using an organic solvent such as petroleum ether or hexane. The retinal isomers will partition into the organic phase.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate to remove any residual water. Concentrate the extract by evaporation under a stream of nitrogen.

-

Chromatographic Separation: Apply the concentrated retinal extract to a chromatography column. Elute the column with a series of solvents of increasing polarity. Different retinal isomers will have different affinities for the stationary phase and will elute at different times, allowing for their separation.

-

Identification and Quantification: Collect the fractions and analyze them using a spectrophotometer to determine the absorption spectrum and quantify the amount of each isomer present.[9]

Spectrophotometric Analysis of Visual Pigments

Spectrophotometry was the cornerstone technique for characterizing visual pigments and their chromophores.

Objective: To measure the absorption spectrum of rhodopsin and its bleaching products.

Materials:

-

Purified digitonin extract of rhodopsin

-

Spectrophotometer (e.g., Beckman DU spectrophotometer, a common instrument of that era)

-

Cuvettes

-

Light source for bleaching

Procedure:

-

Dark Spectrum: Place the cuvette containing the rhodopsin solution in the spectrophotometer and measure the absorption spectrum in the dark. This will show the characteristic absorption peak of rhodopsin (around 500 nm for bovine rhodopsin).

-

Bleaching: Remove the cuvette from the spectrophotometer and expose it to a bright light source for a sufficient time to bleach the rhodopsin completely.

-

Bleached Spectrum: Return the cuvette to the spectrophotometer and measure the absorption spectrum again. The peak at 500 nm will have disappeared, and a new peak corresponding to all-trans-retinal (around 380 nm) will appear.

-

Difference Spectrum: Subtract the bleached spectrum from the dark spectrum. The resulting difference spectrum will show a positive peak at the λmax of rhodopsin and a negative peak corresponding to the bleaching products. This method helps to isolate the spectral changes due to the visual pigment from the background absorption of other substances in the extract.

In Vitro Regeneration of Rhodopsin

A key experiment to confirm the identity of the rhodopsin chromophore was the in vitro regeneration of the visual pigment from opsin and a specific retinal isomer.

Objective: To demonstrate that only the 11-cis isomer of retinal can combine with opsin to form rhodopsin.

Materials:

-

Bleached rhodopsin extract (containing opsin)

-

Purified retinal isomers (all-trans, 9-cis, 11-cis, 13-cis)

-

Spectrophotometer

Procedure:

-

Preparation of Opsin: Prepare a solution of opsin by completely bleaching a digitonin extract of rhodopsin.

-

Incubation with Isomers: Divide the opsin solution into several aliquots. To each aliquot, add a different purified retinal isomer in the dark.

-

Incubation: Incubate the mixtures in the dark for several hours to allow for the binding of the retinal to opsin.

-

Spectrophotometric Analysis: After incubation, measure the absorption spectrum of each mixture.

-

Results: The mixture containing this compound will show the formation of a new absorption peak around 500 nm, characteristic of rhodopsin. Other isomers, such as all-trans and 13-cis-retinal, will not result in the formation of a stable pigment with this absorption maximum. The 9-cis isomer was found to form a photosensitive pigment called isorhodopsin, but this is not the naturally occurring pigment.

Visualizing the Process: Signaling Pathways and Workflows

Diagrams are essential for visualizing the complex biochemical processes and experimental logic involved in the study of this compound.

Conclusion

The discovery of this compound and the elucidation of its role in the visual cycle represent a landmark achievement in biochemistry and physiology. The pioneering work of George Wald and his colleagues not only explained the molecular basis of vision but also introduced fundamental concepts of molecular isomerization in biological processes. The experimental techniques they developed, though now refined, laid the groundwork for modern vision research. For professionals in drug development, a deep understanding of this history and the underlying biochemical pathways is essential for the rational design of novel therapeutics for retinal diseases. The stability of this compound, its interaction with opsin, and the kinetics of the visual cycle are all critical parameters that can be targeted for intervention. This guide serves as a testament to the power of fundamental research and a resource for those continuing to build upon this remarkable scientific legacy.

References

- 1. Vitamin - Wikipedia [en.wikipedia.org]

- 2. ltt.uni-rostock.de [ltt.uni-rostock.de]

- 3. Supramolecular organization of rhodopsin in rod photoreceptor cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Advantages of digitonin extraction to reveal the intracellular structure of rat glomerular podocytes for high-resolution scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of 11-cis-Retinal in the Retinal Pigment Epithelium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of 11-cis-retinal within the retinal pigment epithelium (RPE). The regeneration of this crucial chromophore is essential for vertebrate vision, and a thorough understanding of its enzymatic machinery is paramount for research into retinal diseases and the development of novel therapeutics. This document details the key enzymes, their kinetics, the role of retinoid-binding proteins, and the experimental protocols used to investigate this vital biological process.

The Canonical Visual Cycle: A Step-by-Step Pathway

The regeneration of this compound from all-trans-retinal, released after phototransduction in photoreceptors, is a multi-step enzymatic process known as the visual cycle. The majority of this pathway occurs within the RPE. The key steps are as follows:

-

Uptake of all-trans-retinol: All-trans-retinal is reduced to all-trans-retinol in the photoreceptor outer segments and transported to the RPE.[1] Within the RPE cells, all-trans-retinol is bound by cellular retinol-binding protein (CRBP), which facilitates its transfer to the first enzyme in the pathway.[1]

-

Esterification: Lecithin:retinol acyltransferase (LRAT), an integral membrane protein, catalyzes the esterification of all-trans-retinol to form all-trans-retinyl esters, primarily all-trans-retinyl palmitate.[2][3][4][5] This step is crucial as it converts retinol into the substrate for the subsequent isomerization reaction.[6][7]

-

Isomerization and Hydrolysis: The key enzymatic step is performed by the retinal pigment epithelium-specific 65 kDa protein (RPE65), which functions as an isomerohydrolase.[5] RPE65 simultaneously isomerizes the all-trans-retinyl ester to an 11-cis configuration and hydrolyzes the ester bond, yielding 11-cis-retinol.

-

Oxidation: The final step in the RPE is the oxidation of 11-cis-retinol to this compound, the chromophore that will be transported back to the photoreceptors. This reaction is primarily catalyzed by 11-cis-retinol dehydrogenase 5 (RDH5), an NAD+-dependent enzyme. Other dehydrogenases, such as RDH10 and RDH11, may also contribute to this step.

-

Transport and Binding: Throughout this process, retinoids are chaperoned by specific binding proteins. Cellular retinaldehyde-binding protein (CRALBP) binds to 11-cis-retinoids with high affinity, protecting them from isomerization and facilitating their delivery to subsequent enzymes and eventually for transport back to the photoreceptors.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and binding proteins involved in the this compound biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Organism/System | Reference |

| LRAT (full-length) | dipalmitoylphosphatidylcholine | 1.38 µM | 0.17 µmol/(min·mg) | Bovine RPE microsomes | |

| all-trans-retinol | 0.243 µM | 0.199 µmol/(min·mg) | Bovine RPE microsomes | ||

| LRAT (truncated) | all-trans-retinol | 55 ± 16 µM | 2426 ± 216 mol/(min·mol of enzyme) | Recombinant human | |

| RPE65 | all-trans-retinyl palmitate | 3.7 µM | 1.45 x 10⁻⁴ s⁻¹ (kcat) | Recombinant chicken | |

| RPE65 | all-trans-retinyl ester | - | 2.9 pmol/(min·mg of RPE65) | Recombinant in 293A cells | [2] |

| RDH5 | 11-cis-retinol | Not explicitly stated | Not explicitly stated | Human (recombinant) |

Note: Kinetic parameters can vary significantly depending on the experimental conditions, such as the source of the enzyme (native vs. recombinant), the nature of the substrate preparation (e.g., in detergents or liposomes), and the assay components.

Table 2: Binding Protein Affinities

| Binding Protein | Ligand | Dissociation Constant (Kd) | Organism/System | Reference |

| CRALBP | 11-cis-retinaldehyde | < 20 nM | Bovine | |

| 11-cis-retinol | ~50 nM | Bovine | ||

| 9-cis-retinaldehyde | ~50 nM | Bovine | ||

| CRBP1 | all-trans-retinol | 16 nM | Rat | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core biosynthetic pathway and a typical experimental workflow for studying this process.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of a dehydrogenase activity responsible for oxidation of 11-cis-retinol in the retinal pigment epithelium of mice with a disrupted RDH5 gene. A model for the human hereditary disease fundus albipunctatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Retinal Pigment Epithelium 65 kDa Protein (RPE65): An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Rescue of Enzymatic Function for Disease-associated RPE65 Proteins Containing Various Missense Mutations in Non-active Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intervisit Variability of Visual Parameters in Leber Congenital Amaurosis Caused by RPE65 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

chemical and physical properties of 11-cis-retinal

An In-depth Technical Guide on the Core Chemical and Physical Properties of 11-cis-Retinal

Introduction

This compound is a pivotal molecule in the biological process of vision. As a derivative of vitamin A, it functions as the chromophore of visual pigments, such as rhodopsin and iodopsin, found in the photoreceptor cells of the retina.[1][2] Its unique chemical structure and light-sensitive properties allow it to act as a photoswitch, initiating the complex signaling cascade that translates light into neural signals.[3][4] This document provides a comprehensive overview of the , details the experimental protocols used for its characterization, and illustrates its role in the visual cycle and phototransduction pathway.

Chemical and Physical Properties

This compound is a polyene aldehyde, characterized by a β-ionone ring and a conjugated polyene chain with a cis double bond at the 11th carbon position. This specific stereoisomerism is crucial for its function. The quantitative properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | (2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | [5][6] |

| Synonyms | 11-cis Retinaldehyde, 11-cis-Vitamin A aldehyde, Neoretinene b | [5][6][7][8] |

| CAS Number | 564-87-4 | [6][7][8][9] |

| Molecular Formula | C₂₀H₂₈O | [6][7][8][10] |

| Molecular Weight | 284.44 g/mol | [8] |

| Physical State | Solid, can also be an oil | [5][6][11] |

| Melting Point | 63.5 - 64.4 °C | [5][9] |

| Solubility | Slightly soluble in Chloroform and Methanol; Low aqueous solubility | [6][7][12] |

| Storage | Long-term at -80°C (up to 6 months); Short-term at -20°C (up to 1 month) | [7] |

Table 2: Spectroscopic Properties of this compound

| Spectroscopic Property | Value | Conditions / Notes | References |

| UV-Vis λmax | ~380-390 nm | In various organic solvents and saline solution | [13] |

| UV-Vis λmax (in Rhodopsin) | ~498-500 nm | Bound to opsin via a protonated Schiff base | [14][15] |

| Molar Extinction Coefficient (ε) | 24,900 M⁻¹cm⁻¹ | At 380 nm | [13] |

The Role of this compound in Vision

The function of this compound is defined by two critical biochemical processes: the phototransduction cascade, which it initiates, and the visual cycle, which regenerates it for sustained vision.

The Phototransduction Cascade

Vision is initiated when a photon of light is absorbed by the this compound chromophore within a visual pigment like rhodopsin.[16] This absorption provides the energy for the ultrafast isomerization of this compound to all-trans-retinal.[3][4] This conformational change from a constrained cis isomer to a linear trans isomer forces a change in the structure of the opsin protein, converting it to its active state, known as Metarhodopsin II (Meta II).[14] This activated receptor triggers a G-protein signaling cascade, leading to the hyperpolarization of the photoreceptor cell and the transmission of a neural signal.[16][17]

The Visual Cycle (Retinoid Cycle)

For vision to persist, the all-trans-retinal must be converted back to this compound and recombined with opsin. This multi-step enzymatic process, known as the visual cycle, primarily occurs in the adjacent retinal pigment epithelium (RPE) cells.[18][19] All-trans-retinal is released from opsin, reduced to all-trans-retinol in the photoreceptor, and transported to the RPE.[20] There, it is esterified by lecithin retinol acyltransferase (LRAT) and then isomerized by RPE65 to 11-cis-retinol.[11][19] Finally, it is oxidized back to this compound before being transported back to the photoreceptor to regenerate the visual pigment.[1]

Experimental Protocols

The characterization of this compound relies on several key analytical techniques.

UV-Visible Spectroscopy

This technique is used to determine the concentration and purity of retinal isomers and to monitor pigment regeneration.

-

Objective: To measure the absorbance spectrum of this compound.

-

Methodology:

-

Sample Preparation: A concentrated stock solution of this compound is prepared in an organic solvent like ethanol, where it is stable.[13]

-

Dilution: The stock solution is diluted to a known concentration in the desired buffer (e.g., saline or a detergent solution for membrane protein studies).[12]

-

Measurement: The absorbance spectrum is recorded using a dual-beam spectrophotometer over a range of wavelengths (typically 250-600 nm).

-

Analysis: The wavelength of maximum absorbance (λmax) is identified. Concentration can be calculated using the Beer-Lambert law (A = εcl), with a known molar extinction coefficient (ε).[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful tool for studying the structure of this compound within the binding pocket of rhodopsin and observing the structural changes that occur upon photoactivation.[21]

-

Objective: To determine the conformation and protein-ligand interactions of this compound within rhodopsin.

-

Methodology:

-

Isotope Labeling: this compound is chemically synthesized with stable isotopes (e.g., ¹³C or ²H) at specific positions.[21][22]

-

Pigment Regeneration: The labeled this compound is incubated with purified opsin (the apoprotein) in detergent micelles or lipid bilayers to reconstitute the rhodopsin pigment.[21]

-

Sample Preparation: The regenerated sample is concentrated and carefully packed into a magic-angle spinning (MAS) rotor.[21]

-

Data Acquisition: The sample is frozen (e.g., to -80°C) and analyzed using a solid-state NMR spectrometer. Techniques like Cross-Polarization (CP) and MAS are employed to obtain high-resolution spectra of the solid sample.[21]

-

Analysis: The chemical shifts of the labeled nuclei provide detailed information about the local electronic environment, conformation, and proximity to specific amino acid residues in the protein.[23]

-

X-ray Crystallography

While challenging for membrane proteins, X-ray crystallography has provided high-resolution structures of rhodopsin in its ground state (bound to this compound) and in various activated states.[24] These structures have been fundamental to understanding how the isomerization of this compound leads to receptor activation.

-

Objective: To determine the three-dimensional atomic structure of rhodopsin with this compound in its binding pocket.

-

Methodology:

-

Protein Expression and Purification: Rhodopsin is expressed and purified in large quantities, typically from bovine retinas or using recombinant systems.

-

Crystallization: The purified protein, solubilized in detergent, is subjected to crystallization screening to find conditions that yield well-ordered crystals. This is a major bottleneck in the process.

-

X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots.

-

Structure Determination: The diffraction pattern is analyzed to calculate an electron density map of the molecule. An atomic model of the protein and its bound this compound is then built into this map and refined to yield a final structure.[2][25]

-

Conclusion

This compound is a masterfully designed molecule whose chemical and physical properties are exquisitely tuned for its biological function. Its ability to undergo light-induced isomerization within the confines of the opsin binding pocket is the primary event of vision. The study of its properties through spectroscopy and crystallography has not only illuminated the mechanisms of sight but has also established rhodopsin as a paradigm for understanding G-protein coupled receptor signaling, a class of proteins of immense pharmacological importance.

References

- 1. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural biology of 11- cis- retinaldehyde production in the classical visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and activation of rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. This compound | C20H28O | CID 5280490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. glpbio.com [glpbio.com]

- 8. scbt.com [scbt.com]

- 9. This compound | Vision Research Chromophore | RUO [benchchem.com]

- 10. 11-cis Retinal | TargetMol [targetmol.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Low aqueous solubility of this compound limits the rate of pigment formation and dark adaptation in salamander rods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. researchgate.net [researchgate.net]

- 15. Electron crystallography reveals the structure of metarhodopsin I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemistry of vision, Wald cycle, transducin cycle. - WikiLectures [wikilectures.eu]

- 17. researchgate.net [researchgate.net]

- 18. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Visual Cycle: Dependence of Retinol Production and Removal on Photoproduct Decay and Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Coupling of retinal isomerization to the activation of rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Solid-State 2H NMR Spectroscopy of Retinal Proteins in Aligned Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure of a retinal chromophore of dark-adapted middle rhodopsin as studied by solid-state nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

The Symbiotic Dance of Light and Sight: An In-depth Technical Guide to 11-cis-retinal and its Interaction with Opsin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the pivotal interaction between the chromophore 11-cis-retinal and the protein opsin, the foundational event in vision. We delve into the molecular intricacies of this relationship, the subsequent signaling cascade that translates light into a neural impulse, and the cyclic pathway that ensures a continuous supply of the vital chromophore. This document is designed to be a thorough resource, presenting quantitative data in accessible formats, detailing key experimental methodologies, and visualizing complex processes for enhanced understanding.

The Core Interaction: this compound and Opsin

The vertebrate visual system's remarkable sensitivity to light begins with the interaction between a small molecule, this compound, and a large transmembrane protein, opsin. Opsin is a G-protein-coupled receptor (GPCR) that, on its own, is inactive.[1] It is the covalent binding of this compound within a specific pocket of the opsin molecule that forms the light-sensitive pigment, rhodopsin.[2]

The this compound molecule acts as an inverse agonist, holding the opsin protein in a conformationally inactive state.[3] The bond is a protonated Schiff base linkage to a conserved lysine residue in the seventh transmembrane helix of opsin.[1] This stable, yet poised, complex is the dark state of the photoreceptor cell.

Upon absorption of a photon of light, the this compound undergoes an incredibly rapid and efficient isomerization to the all-trans-retinal form. This change in the chromophore's shape from a bent to a linear configuration induces a conformational change in the opsin protein, activating it and initiating the visual signaling cascade.[1]

Quantitative Aspects of the Interaction and Activation

The interaction between this compound, its isomers, and opsin, as well as the subsequent activation of the G-protein transducin, can be characterized by several key quantitative parameters.

| Parameter | Molecule/Interaction | Value | Notes |

| Binding Affinity (Kd) | This compound to CRALBP | < 20 nM | CRALBP is a cellular retinaldehyde-binding protein involved in the visual cycle.[4] |

| 11-cis-retinol to CRALBP | ~50 nM | [4] | |

| 9-cis-retinaldehyde to CRALBP | ~50 nM | [4] | |

| EC50 | all-trans-retinal activation of opsin | ~53 nM | Concentration for 50% of maximal activation.[5] |

| all-trans-retinol activation of opsin | ~6 µM | [5] | |

| 11-cis-retinol activation of opsin | ~6 µM | [5] | |

| Dissociation Constant (Kd) | Metarhodopsin II - 48-kDa protein (Arrestin) complex | ~50 nM | [6] |

| Rate of Complex Formation | Metarhodopsin II - 48-kDa protein (Arrestin) | 2.3 s⁻¹ | At 13.7 °C and 12 µM 48-kDa protein.[6] |

| Activation Energy | Metarhodopsin II - 48-kDa protein (Arrestin) formation | 165 kJ mol⁻¹ | [6] |

The Phototransduction Cascade: From Photon to Neural Signal

The light-induced conformational change in rhodopsin triggers a sophisticated and highly amplified signaling cascade known as phototransduction. This process ultimately leads to the hyperpolarization of the photoreceptor cell membrane and a change in neurotransmitter release.

The key steps are as follows:

-

Activation of Rhodopsin (Meta II) : Upon absorbing a photon, rhodopsin transitions through a series of short-lived intermediates to its active form, Metarhodopsin II (Meta II).

-

Activation of Transducin : Meta II binds to and activates the heterotrimeric G-protein transducin (Gt). This involves the exchange of GDP for GTP on the alpha subunit of transducin (Gαt).

-

Activation of Phosphodiesterase (PDE) : The activated Gαt-GTP complex dissociates and binds to the inhibitory gamma subunits of cGMP phosphodiesterase (PDE), thereby activating it.

-

Hydrolysis of cGMP : Activated PDE hydrolyzes cyclic guanosine monophosphate (cGMP) to GMP.

-

Closure of cGMP-gated Channels : In the dark, cGMP levels are high, keeping cGMP-gated cation channels in the photoreceptor outer segment open, leading to a depolarizing "dark current". The reduction in cGMP concentration causes these channels to close.

-

Hyperpolarization and Signal Transduction : The closure of cation channels leads to a hyperpolarization of the cell membrane. This change in membrane potential modulates the release of the neurotransmitter glutamate at the synaptic terminal, signaling to downstream neurons in the retina.

Visualizing the Phototransduction Cascade

Spectral Properties of Rhodopsin and its Intermediates

The phototransduction cascade is marked by the formation of several transient intermediates, each with a distinct absorption maximum (λmax).

| Intermediate | Absorption Maximum (λmax) |

| Rhodopsin | ~498-500 nm[7][8] |

| Bathorhodopsin | ~534-543 nm[8] |

| Lumirhodopsin | ~497 nm[8] |

| Metarhodopsin I | ~478-487 nm[8] |

| Metarhodopsin II | ~380 nm[8] |

The Retinoid Cycle: Recycling the Chromophore

For vision to be continuous, all-trans-retinal must be converted back to this compound and recombined with opsin. This regeneration process is known as the retinoid cycle and primarily occurs in the retinal pigment epithelium (RPE) cells adjacent to the photoreceptors.

The key enzymatic steps are:

-

Reduction : All-trans-retinal is reduced to all-trans-retinol in the photoreceptor outer segments by retinol dehydrogenase (RDH).

-

Transport : All-trans-retinol is transported to the RPE.

-

Esterification : In the RPE, all-trans-retinol is esterified to form an all-trans-retinyl ester by lecithin:retinol acyltransferase (LRAT).

-

Isomerization : The all-trans-retinyl ester is the substrate for the isomerohydrolase RPE65, which converts it to 11-cis-retinol.[9]

-

Oxidation : 11-cis-retinol is oxidized back to this compound by 11-cis-retinol dehydrogenase.

-

Transport : this compound is transported back to the photoreceptor outer segments to regenerate rhodopsin.

Visualizing the Retinoid Cycle

Kinetics of Key Retinoid Cycle Enzymes

The efficiency of the retinoid cycle is dependent on the kinetic properties of its key enzymes.

| Enzyme | Substrate | Km | Vmax | Notes |

| LRAT | dipalmitoylphosphatidylcholine | 1.38 µM | 0.17 µmol/(min·mg) | [10] |

| all-trans-retinol | 0.243 µM | 0.199 µmol/(min·mg) | [10] | |

| all-trans-retinol | 55 ± 16 µM | 2426 ± 216 mol/(min·mol of tLRAT) | [11] | |

| 11-cis-retinol | 2.08 ± 0.04 µM | 0.13 ± 0.004 nmol/(min·mg) | [12] | |

| RPE65 | - | - | - | (±)-RPE65-61 is an uncompetitive inhibitor with a Ki of 119 ± 11 nM.[13] |

| RALDH3 | all-trans-retinal | - | Vmax/Km = 77.9 | [14] |

| RALDH4 | 9-cis-retinal | - | Vmax/Km = 27.4 | [14] |

| 13-cis-retinal | - | Vmax/Km = 8.24 | [14] |

Key Experimental Protocols

The study of this compound and opsin interaction relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the most critical approaches.

Rhodopsin Purification from Bovine Retina

Objective: To isolate and purify rhodopsin from bovine retinas for structural and functional studies.[15][16]

Methodology:

-

Rod Outer Segment (ROS) Isolation:

-

Dissect retinas from dark-adapted bovine eyes under dim red light.

-

Homogenize retinas in a sucrose solution.

-

Perform sucrose gradient centrifugation to separate ROS from other retinal components. The ROS will form a band at the interface of specific sucrose concentrations.

-

Collect the ROS band and wash with a buffer to remove soluble proteins.

-

-

Detergent Solubilization:

-

Resuspend the purified ROS in a buffer containing a mild detergent, such as dodecyl maltoside (DM), to solubilize the membrane-bound rhodopsin.

-

Centrifuge to pellet insoluble material.

-

-

Immunoaffinity Chromatography:

-

Prepare an affinity column with an anti-rhodopsin monoclonal antibody (e.g., 1D4) coupled to a resin.

-

Load the solubilized rhodopsin solution onto the column. Rhodopsin will bind to the antibody.

-

Wash the column extensively with a buffer containing detergent to remove non-specifically bound proteins.

-

Elute the purified rhodopsin by adding a competitive peptide that corresponds to the antibody's epitope.

-

-

Quality Control:

-

Assess the purity of the rhodopsin preparation using SDS-PAGE.

-

Determine the concentration and spectral integrity of the purified rhodopsin by measuring its absorbance at 280 nm and 500 nm. A280/A500 ratio should be below 1.6 for highly pure rhodopsin.

-

Surface Plasmon Resonance (SPR) for Protein-Ligand Interaction

Objective: To measure the binding kinetics (association and dissociation rates) and affinity of the interaction between a ligand (e.g., a potential drug candidate) and a receptor (e.g., opsin).[17][18]

Methodology:

-

Sensor Chip Preparation:

-

Select a sensor chip with a suitable surface chemistry (e.g., CM5 dextran-coated chip for amine coupling).

-

Activate the carboxymethyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

-

Ligand Immobilization:

-

Inject the purified receptor (ligand) in a suitable buffer over the activated sensor surface. The receptor will covalently bind to the surface via amine coupling.

-

Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active sites on the surface, preventing non-specific binding.

-

-

Analyte Binding Analysis:

-

Inject a series of concentrations of the analyte (the binding partner) in a continuous flow of running buffer over the sensor surface.

-

Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram.

-

The association phase is monitored during analyte injection, and the dissociation phase is monitored during the subsequent flow of running buffer alone.

-

-

Data Analysis:

-

Fit the sensorgram data to various kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Solid-State NMR Spectroscopy of Membrane Proteins

Objective: To obtain atomic-level structural and dynamic information about rhodopsin in a native-like membrane environment.[19][20]

Methodology:

-

Sample Preparation:

-

Express and purify isotopically labeled (e.g., ¹³C, ¹⁵N) rhodopsin.

-

Reconstitute the purified rhodopsin into a lipid bilayer that mimics the native membrane environment. This can be done by dialysis of a detergent-solubilized protein-lipid mixture.

-

Pack the reconstituted proteoliposomes into an NMR rotor by ultracentrifugation.

-

-

NMR Data Acquisition:

-

Perform magic-angle spinning (MAS) solid-state NMR experiments. MAS involves spinning the sample at a high frequency at an angle of 54.74° with respect to the magnetic field to average out anisotropic interactions and obtain high-resolution spectra.

-

Utilize various multi-dimensional NMR pulse sequences to establish correlations between different nuclei and extract structural restraints (e.g., distances, torsion angles).

-

-

Data Analysis and Structure Calculation:

-

Assign the NMR resonances to specific atoms in the protein.

-

Use the experimentally derived structural restraints to calculate a three-dimensional structure of rhodopsin using computational modeling software.

-

Analyze NMR relaxation data to probe the dynamics of different regions of the protein on various timescales.

-

Electroretinography (ERG)

Objective: To assess the function of the retina, including the activity of photoreceptor cells, in response to light stimulation.[21][22][23]

Methodology:

-

Animal Preparation:

-

Dark-adapt the animal (e.g., rodent) overnight to maximize the sensitivity of the rod photoreceptors.

-

Anesthetize the animal and dilate its pupils with a mydriatic agent.

-

Place electrodes on the cornea (active electrode), subcutaneously near the eye (reference electrode), and on the tail or ear (ground electrode).

-

-

Stimulation and Recording:

-

Present a series of light flashes of varying intensity and duration to the eye using a Ganzfeld stimulator, which provides uniform illumination of the entire retina.

-

Record the electrical responses generated by the retina using the electrodes. The resulting waveform is the electroretinogram.

-

-

Data Analysis:

-

Analyze the different components of the ERG waveform:

-

a-wave: A negative deflection that primarily reflects the function of the photoreceptors.

-

b-wave: A positive deflection that originates from the inner retinal cells, particularly bipolar cells.

-

-

Measure the amplitude and implicit time (time to peak) of the a- and b-waves to quantitatively assess retinal function. Scotopic ERG (in dark-adapted conditions) primarily measures rod function, while photopic ERG (in light-adapted conditions) measures cone function.

-

Conclusion

The interaction between this compound and opsin is a masterpiece of molecular engineering, enabling the conversion of light energy into a biological signal with remarkable efficiency and precision. Understanding the intricacies of this process, from the initial photoisomerization to the complex signaling cascade and the elegant recycling mechanism of the retinoid cycle, is fundamental to vision science. The experimental techniques detailed in this guide provide the tools for researchers to further unravel the mysteries of vision, develop novel therapeutics for retinal diseases, and push the boundaries of our knowledge in this fascinating field.

References

- 1. Publication: Protocols for membrane protein studies by solid-state NMR (including drug interactions) – Van der Wel solid-state NMR lab [vanderwellab.org]

- 2. Development of Quantitative Solid-State NMR Methods to Characterize Membrane Proteins [dspace.mit.edu]

- 3. glpbio.com [glpbio.com]

- 4. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Modulation of the Absorption Maximum of Rhodopsin by Amino Acids in the C-terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absorption SPectrum [sas.upenn.edu]

- 9. RPE65 - Wikipedia [en.wikipedia.org]

- 10. Kinetic mechanism of lecithin retinol acyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic activity of Lecithin:retinol acyltransferase : A thermostable and highly active enzyme with a likely mode of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The novel visual cycle inhibitor (±)-RPE65-61 protects retinal photoreceptors from light-induced degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sepax-tech.com.cn [sepax-tech.com.cn]

- 16. Rhodopsin purification from dark-adapted bovine retina [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Membrane Protein Structure Determination Using Solid-State NMR | Springer Nature Experiments [experiments.springernature.com]

- 21. Electroretinography 3 Protocol - IMPReSS [web.mousephenotype.org]

- 22. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 23. files.core.ac.uk [files.core.ac.uk]

The Pivotal Isomerization of 11-cis-Retinal: A Technical Guide to the Heart of Vision

For Immediate Release

SEATTLE, WA – November 19, 2025 – A comprehensive technical guide detailing the isomerization of 11-cis-retinal to all-trans-retinal, a cornerstone of vision, has been released today. This whitepaper offers an in-depth exploration of the molecular mechanisms, key enzymatic players, and the critical role of light in initiating the visual cascade. Tailored for researchers, scientists, and professionals in drug development, this guide provides a granular look at the quantitative data, experimental protocols, and signaling pathways that define this fundamental biological process.

The transformation of this compound to its all-trans isomer upon photon absorption is the primary event in vision, triggering a complex signaling cascade that results in a neural impulse.[1][2][3][4][5] This guide dissects this process through a multi-faceted lens, encompassing both the light-induced and thermal isomerization pathways.

Core Mechanisms of Isomerization

The isomerization of the retinal chromophore can be initiated by two primary mechanisms: photoisomerization and thermal isomerization.

Photoisomerization: The absorption of a photon by the this compound chromophore, covalently bound to the opsin protein to form rhodopsin, is the primary trigger for vision.[2][4][5][6] This energy input causes an extremely rapid and efficient isomerization to the all-trans form.[7] This conformational change in the retinal molecule forces a change in the structure of the opsin protein, initiating the phototransduction cascade.[2][4]

Thermal Isomerization: In the absence of light, this compound can also isomerize to all-trans-retinal through a thermal process.[8][9][10] While this occurs at a much slower rate than photoisomerization, it is a significant factor in the "dark noise" of photoreceptor cells.[10][11] The opsin protein environment plays a crucial role in modulating the rate of thermal isomerization.[8][11] Studies have shown that the half-life of thermal isomerization of this compound is significantly shorter when bound to opsin compared to when it is in solution, indicating that the protein pocket lowers the activation energy for this process.[8][11]

The Visual Cycle: A Continuous Regeneration

To sustain vision, all-trans-retinal must be converted back to this compound. This regeneration process, known as the visual cycle, is a series of enzymatic reactions that occur in the photoreceptor cells and the retinal pigment epithelium (RPE).[1][6] Key enzymes in this cycle include:

-

Retinol Dehydrogenases (RDHs): These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) family, catalyze the reduction of all-trans-retinal to all-trans-retinol in the photoreceptor outer segments.[6][12]

-

Lecithin:Retinol Acyltransferase (LRAT): In the RPE, LRAT esterifies all-trans-retinol to form retinyl esters, the substrate for the subsequent isomerization step.[6][12]

-

RPE65: This crucial enzyme, an iron(II)-dependent isomerohydrolase, catalyzes the isomerization of all-trans-retinyl esters to 11-cis-retinol.[6][13]

-

11-cis-Retinol Dehydrogenases: Finally, enzymes like RDH5, RDH10, and RDH11 oxidize 11-cis-retinol back to this compound, which can then be transported back to the photoreceptors to regenerate rhodopsin.[6][12]

Quantitative Analysis of Retinal Isomerization

The efficiency and kinetics of retinal isomerization have been quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Conditions | Reference |

| Photoisomerization | |||

| Quantum Yield (φ) | ~0.67 | Rhodopsin | [14] |

| Quantum Yield (φ) | 0.65 ± 0.01 | Rhodopsin at 500 nm | [14][15] |

| Quantum Yield (φ) | Varies with wavelength | Rhodopsin | [14] |

| Thermal Isomerization | |||

| Half-life (t½) | 12 ± 1 min | This compound in rhodopsin (H₂O) at 59°C | [8] |

| Half-life (t½) | 19 ± 5 min | This compound in rhodopsin (D₂O) at 59°C | [8][11] |

| Half-life (t½) | 613 ± 170 min | This compound in solution (absence of opsin) | [8][11] |

| Activation Energy (Ea) | 19.5 kcal/mol | 11-cis-retinol to all-trans-retinol | [1][16][17] |

| Activation Energy (Ea) | 20.1 kcal/mol | 13-cis-retinol to all-trans-retinol | [1][16][17] |

| Retinal Isomer | Solvent | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Reference |

| Spectral Properties | |||

| This compound protonated Schiff base | Methanol | 23,300 | [18] |

| all-trans-retinal protonated Schiff base | Methanol | 51,800 | [18] |

Experimental Protocols

Understanding the isomerization of retinal relies on a variety of sophisticated experimental techniques.

High-Performance Liquid Chromatography (HPLC) Analysis of Retinal Isomers

Objective: To separate and quantify the different isomers of retinal (e.g., 11-cis, all-trans, 13-cis) following a photoisomerization or thermal isomerization experiment.

Methodology:

-

Sample Preparation: Following the experiment, retinal oximes are formed by reacting the retinal isomers with hydroxylamine. This stabilizes the aldehydes for analysis. The oximes are then extracted using an organic solvent (e.g., hexane).

-

Chromatographic Separation: The extracted oximes are injected into an HPLC system equipped with a normal-phase column (e.g., silica).

-

Elution: An isocratic mobile phase, typically a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate, is used to separate the different geometric isomers.

-

Detection: The eluting isomers are detected using a UV-Vis detector set at a wavelength where the retinal oximes have strong absorbance (e.g., 360 nm).

-

Quantification: The peak areas corresponding to each isomer are integrated, and the relative amounts are calculated to determine the extent of isomerization.

UV-Visible Spectroscopy for Monitoring Isomerization Kinetics

Objective: To monitor the spectral changes associated with the isomerization of retinal in real-time.

Methodology:

-

Sample Preparation: A solution of rhodopsin or retinal in a suitable buffer or solvent is placed in a cuvette.

-

Spectrometer Setup: A UV-Visible spectrophotometer is used to record the absorption spectrum of the sample over a relevant wavelength range (e.g., 300-700 nm).

-

Initiation of Isomerization: For photoisomerization, the sample is irradiated with light of a specific wavelength. For thermal isomerization studies, the cuvette is maintained at a constant, elevated temperature.

-

Data Acquisition: Absorption spectra are recorded at regular time intervals.

-

Analysis: The changes in absorbance at specific wavelengths corresponding to the reactant (e.g., this compound in rhodopsin, λmax ≈ 500 nm) and product (e.g., all-trans-retinal) are plotted against time.[4] Kinetic parameters such as rate constants and half-lives can be determined from these plots.

Site-Directed Mutagenesis to Probe Protein-Chromophore Interactions

Objective: To investigate the role of specific amino acid residues in the opsin protein on the isomerization process.

Methodology:

-

Mutant Design: Based on the three-dimensional structure of rhodopsin, specific amino acid residues in the retinal binding pocket or other functionally important regions are selected for mutation.

-

Gene Mutagenesis: The gene encoding the opsin protein is mutated using standard molecular biology techniques to replace the codon for the target amino acid with a codon for another amino acid.

-

Protein Expression and Purification: The mutant opsin gene is expressed in a suitable host system (e.g., mammalian cells), and the protein is purified.

-

Rhodopsin Reconstitution: The purified mutant opsin is incubated with this compound to form the mutant rhodopsin pigment.

-

Functional Analysis: The photochemical and thermal properties of the mutant rhodopsin are characterized using techniques like UV-Visible spectroscopy and HPLC to determine the effects of the mutation on isomerization rates, quantum yields, and spectral properties.[19][20]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships in the isomerization of this compound.

Caption: The Vertebrate Visual Cycle.

Caption: Photoisomerization and Rhodopsin Activation.

Caption: Experimental Workflow for Studying Retinal Isomerization.

This technical guide provides a foundational understanding of the critical isomerization of this compound to all-trans-retinal. The detailed data, protocols, and pathway diagrams serve as a valuable resource for researchers and professionals aiming to further unravel the complexities of vision and develop novel therapeutic interventions for visual disorders.

References

- 1. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opsin - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Retinal [chm.bris.ac.uk]

- 6. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijabbr.com [ijabbr.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermal decay of rhodopsin: role of hydrogen bonds in thermal isomerization of 11-cis retinal in the binding site and hydrolysis of protonated Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermal Decay of Rhodopsin: Role of Hydrogen Bonds in Thermal Isomerization of 11-cis Retinal in the Binding Site and Hydrolysis of Protonated Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Key enzymes of the retinoid (visual) cycle in vertebrate retina - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Wavelength dependent cis-trans isomerization in vision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isomerization of 11-cis-retinoids to all-trans-retinoids in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. WHAT SITE-DIRECTED LABELING STUDIES TELL US ABOUT THE MECHANISM OF RHODOPSIN ACTIVATION AND G-PROTEIN BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Site-directed mutagenesis of highly conserved amino acids in the first cytoplasmic loop of Drosophila Rh1 opsin blocks rhodopsin synthesis in the nascent state - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Mutations Affecting 11-cis-Retinal Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The visual cycle is a critical enzymatic pathway responsible for the regeneration of 11-cis-retinal, the chromophore essential for vision. Genetic mutations in the enzymes of this pathway can lead to a spectrum of inherited retinal diseases (IRDs) characterized by impaired vision and, in many cases, progressive retinal degeneration. This technical guide provides an in-depth overview of the core genetic mutations affecting the production of this compound, with a focus on the genes encoding Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), Lecithin:Retinol Acyltransferase (LRAT), and Retinol Dehydrogenase 5 (RDH5). We present a summary of quantitative data on the functional impact of these mutations, detailed experimental protocols for their characterization, and visual representations of the key pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and treat these debilitating conditions.

Introduction to the Visual Cycle and this compound Production

The vertebrate visual cycle is a series of enzymatic reactions that occur in the retinal pigment epithelium (RPE) and photoreceptor outer segments. The primary function of this cycle is to regenerate the this compound chromophore after its photoisomerization to all-trans-retinal upon light absorption by rhodopsin and cone opsins.[1] A continuous and efficient supply of this compound is paramount for sustained vision.

The canonical visual cycle involves the following key steps:

-

Release of all-trans-retinal from opsin in the photoreceptor.

-

Reduction of all-trans-retinal to all-trans-retinol.

-

Transport of all-trans-retinol to the RPE.

-

Esterification of all-trans-retinol to all-trans-retinyl esters, catalyzed by Lecithin:Retinol Acyltransferase (LRAT).[2]

-

Isomerization of all-trans-retinyl esters to 11-cis-retinol, the rate-limiting step catalyzed by the isomerohydrolase RPE65.[3]

-

Oxidation of 11-cis-retinol to this compound by 11-cis-retinol dehydrogenase, encoded by the RDH5 gene.[4]

-

Transport of this compound back to the photoreceptor for regeneration of visual pigments.

Mutations in the genes encoding the enzymes that catalyze these reactions can disrupt the visual cycle, leading to a deficiency in this compound and a subsequent loss of photoreceptor function and viability. This guide will focus on the genetic and biochemical consequences of mutations in three critical genes: RPE65, LRAT, and RDH5.

Genetic Mutations and Associated Diseases

RPE65: Leber Congenital Amaurosis and Early-Onset Severe Retinal Dystrophy

Mutations in the RPE65 gene are a primary cause of Leber Congenital Amaurosis (LCA), a severe inherited retinal dystrophy that typically manifests at birth or within the first few years of life.[5][6] These mutations can also lead to early-onset severe retinal dystrophy (EOSRD).[3] RPE65 is the isomerohydrolase that catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol, a critical step in the visual cycle.[7] The inheritance pattern for RPE65-related diseases is autosomal recessive.[6]

The functional consequences of RPE65 mutations are diverse and include:

-

Reduced or abolished enzymatic activity: Many missense mutations directly impact the catalytic function of the RPE65 protein, leading to a significant decrease in the production of 11-cis-retinol.[8]

-

Protein misfolding and degradation: Some mutations result in misfolded RPE65 protein that is rapidly degraded by the proteasome, leading to reduced protein levels.[9]

-

Altered subcellular localization: Certain mutations can cause the RPE65 protein to be mislocalized within the cell, preventing it from functioning correctly within the visual cycle machinery.[10][11]

LRAT: Leber Congenital Amaurosis and Juvenile Retinitis Pigmentosa

The LRAT gene encodes Lecithin:Retinol Acyltransferase, the enzyme responsible for esterifying all-trans-retinol to form all-trans-retinyl esters, the substrate for RPE65.[2] Mutations in LRAT lead to a deficiency in the production of these essential retinyl esters, thereby disrupting the visual cycle upstream of RPE65.[12] These mutations are associated with early-onset retinal dystrophy and juvenile retinitis pigmentosa, inherited in an autosomal recessive manner.[2][13] The lack of functional LRAT leads to an inability to produce the this compound chromophore, resulting in photoreceptor degeneration.[14]

RDH5: Fundus Albipunctatus

Mutations in the RDH5 gene are the primary cause of Fundus Albipunctatus, a rare form of congenital stationary night blindness.[4][15] RDH5 encodes 11-cis-retinol dehydrogenase, which catalyzes the final step in the synthesis of this compound from 11-cis-retinol.[4] This condition is characterized by the presence of numerous small, white-yellow dots in the retina and delayed dark adaptation.[15][16] While typically stationary, some individuals may experience progressive macular dystrophy.[17] RDH5 mutations, inherited in an autosomal recessive pattern, lead to reduced or eliminated enzyme function, resulting in a shortage of this compound.[15]

Quantitative Data on the Impact of Genetic Mutations

The following tables summarize the quantitative effects of specific mutations in RPE65, LRAT, and RDH5 on protein function and retinoid levels.

Table 1: Quantitative Analysis of RPE65 Missense Mutations on Isomerase Activity

| Mutation | Associated Disease | Isomerase Activity (% of Wild-Type) | Reference |

| P25L | Early-Onset Severe Retinal Dystrophy | 7.7% | [18] |

| L22P | Early-Onset Severe Retinal Dystrophy | 13.5% | [18] |

| Y79H | Early-Onset Severe Retinal Dystrophy | 2.5% | [18] |

| R81I | Leber Congenital Amaurosis | No detectable 11-cis-retinol | [8] |

| V240F | Leber Congenital Amaurosis | Reduced 11-cis-retinol formation | [8] |

| R91W | Leber Congenital Amaurosis | ~10% of normal this compound and rhodopsin levels in knock-in mice | [19] |

| E95Q | Early-Onset Severe Retinal Dystrophy | 6.1% | [18] |

| N170K | - | Significantly higher than Wild-Type | [20] |

| K297G | - | Significantly higher than Wild-Type | [20] |

| D477G | Retinitis Pigmentosa (dominant) | Forms complexes with and disturbs the localization of wild-type RPE65 | [10] |

Table 2: Impact of LRAT Mutations on Retinoid Levels

| Organism/Model | Genotype | Retinyl Ester Levels | Phenotype | Reference |

| Mouse | Lrat-/- | Trace amounts in liver, lungs, eyes, and serum | Normal development on a control diet, but impaired retinoid absorption and storage | [21] |

| Mouse | Lrat-/- | Very low levels in liver (<0.1% of wild-type) | Impaired hepatic retinyl ester synthesis | [22] |

| Human | Patients with LRAT mutations | Deficiency of this compound chromophore | Severe, early childhood onset, progressive retinal dystrophy | [12] |

Table 3: Functional Consequences of RDH5 Mutations

| Mutation | Associated Disease | Enzymatic Activity | Phenotype | Reference |

| Ser73Phe | Fundus Albipunctatus | 90% lower than wild-type | Night blindness, delayed dark adaptation | [23] |

| Gly238Trp | Fundus Albipunctatus | 90% lower than wild-type | Night blindness, delayed dark adaptation | [23] |

| Val264Gly | Fundus Albipunctatus | Likely reduced enzyme activity | Night blindness, multiple subretinal white spots | [23] |

| p.Tyr175Phe | Fundus Albipunctatus | Predicted to be crucial for enzyme activity | Night blindness, retinal flecks | [24] |

| c.814_815del (p.Leu272Aspfs*63) | Fundus Albipunctatus with severe macular atrophy | Likely loss of function | Severe, progressive phenotype | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the functional consequences of genetic mutations affecting this compound production.

Site-Directed Mutagenesis and Expression of Visual Cycle Proteins

Objective: To introduce specific mutations into the cDNA of a target gene (e.g., RPE65, LRAT, RDH5) and express the mutant protein in a suitable cell line for functional analysis.

Methodology:

-

Plasmid Preparation: Obtain a plasmid vector containing the wild-type cDNA of the gene of interest.

-

Primer Design: Design mutagenic primers containing the desired nucleotide change.

-

PCR Mutagenesis: Perform polymerase chain reaction (PCR) using the wild-type plasmid as a template and the mutagenic primers to generate the mutant plasmid. A high-fidelity DNA polymerase is recommended.

-

Template Digestion: Digest the parental, non-mutated plasmid template with a methylation-sensitive restriction enzyme, such as DpnI.

-

Transformation: Transform the mutated plasmid into competent E. coli cells for plasmid amplification.[25]

-

Plasmid Purification and Sequencing: Purify the plasmid DNA from the transformed E. coli and verify the presence of the desired mutation by Sanger sequencing.

-

Transfection into Mammalian Cells: Transfect the sequence-verified mutant plasmid into a suitable mammalian cell line (e.g., HEK293 cells) for protein expression. For RPE65 activity assays, co-transfection with an LRAT-expressing plasmid may be necessary.[8]

-

Protein Expression Analysis: After 24-48 hours of incubation, harvest the cells and analyze the expression of the mutant protein by Western blotting using a specific antibody against the target protein.

In Vitro RPE65 Isomerase Assay

Objective: To measure the enzymatic activity of wild-type and mutant RPE65 in converting all-trans-retinyl esters to 11-cis-retinol.

Methodology:

-

Cell Lysate Preparation: Harvest HEK293 cells expressing wild-type or mutant RPE65 (and LRAT if not endogenously expressed). Lyse the cells in an appropriate buffer (e.g., Buffer R: 10 mM Bis-Tris propane, pH 7.5, 150 mM NaCl, 1 mM dithiothreitol).[26]

-

Substrate Preparation: Prepare liposomes containing the substrate, all-trans-retinyl palmitate.

-

Enzymatic Reaction:

-

Retinoid Extraction:

-

Stop the reaction and extract the retinoids from the reaction mixture using a two-phase extraction with methanol and hexane.[26]

-

Centrifuge to separate the phases and collect the upper hexane phase containing the retinoids.

-

-

Saponification (Optional but Recommended): To convert all retinyl esters to their corresponding retinol isomers for easier analysis, the dried hexane extract can be saponified with ethanolic potassium hydroxide.

-

HPLC Analysis: Analyze the extracted retinoids by high-performance liquid chromatography (HPLC) to separate and quantify the different retinol isomers.

HPLC Analysis of Retinal Isomers

Objective: To separate and quantify the different isomers of retinol and retinal from biological samples or enzymatic assays.

Methodology:

-

Sample Preparation: Extract retinoids from the sample as described in the in vitro isomerase assay protocol. Dissolve the dried retinoid extract in the HPLC mobile phase.

-

Chromatographic System:

-

HPLC System: Use a standard HPLC system equipped with a UV-Vis or diode-array detector.

-

Column: A normal-phase silica column (e.g., Zorbax SIL) is commonly used for the separation of retinal isomers.[27]

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and a polar modifier like 2-propanol, ethyl acetate, or dioxane, is typically employed. The exact composition of the mobile phase can be optimized to achieve baseline separation of the isomers of interest.[28][29][30] For example, a mobile phase of n-hexane:ethyl acetate:dioxane:octanol (85.4:11.2:2.0:1.4) can be used.[31]

-

-

Detection: Monitor the elution of the retinoid isomers by their absorbance at their respective λmax (typically around 325 nm for retinols and 360-380 nm for retinals).

-

Quantification:

-

Identify the peaks corresponding to the different isomers by comparing their retention times with those of authentic standards.

-

Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve generated with known amounts of the pure isomers.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical visual cycle and a typical experimental workflow for characterizing a genetic mutation affecting this compound production.

Caption: The canonical visual cycle pathway.

Caption: Experimental workflow for mutation characterization.

Conclusion

Genetic mutations affecting the production of this compound are a significant cause of inherited retinal diseases. A thorough understanding of the molecular consequences of these mutations is crucial for the development of effective therapeutic strategies, including gene therapy and pharmacological interventions. This technical guide has provided a comprehensive overview of the key genes involved, the functional impact of their mutations, and the experimental methodologies used for their characterization. The presented data and protocols serve as a valuable resource for researchers and clinicians working towards alleviating the burden of these blinding conditions. Future research should continue to focus on elucidating the precise mechanisms by which different mutations lead to disease and on the development of novel therapeutic approaches.

References

- 1. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. rphope.org [rphope.org]

- 3. A Novel Mutation in the RPE65 Gene Causing Leber Congenital Amaurosis and Its Transcriptional Expression In Vitro | PLOS One [journals.plos.org]

- 4. Mutations in the gene encoding 11-cis retinol dehydrogenase cause delayed dark adaptation and fundus albipunctatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mutations in the RPE65 gene in patients with autosomal recessive retinitis pigmentosa or Leber congenital amaurosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutation of key residues of RPE65 abolishes its enzymatic role as isomerohydrolase in the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

- 9. Rescue of Enzymatic Function for Disease-associated RPE65 Proteins Containing Various Missense Mutations in Non-active Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. researchgate.net [researchgate.net]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Early onset retinal dystrophy due to mutations in LRAT: molecular analysis and detailed phenotypic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medlineplus.gov [medlineplus.gov]

- 16. A Novel Pathogenic Variant in the RDH5 Gene in a Patient with Fundus Albipunctatus and Severe Macular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RDH5 gene mutations and electroretinogram in fundus albipunctatus with or without macular dystrophy: RDH5 mutations and ERG in fundus albipunctatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Leber Congenital Amaurosis due to RPE65 Mutations and its Treatment with Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of Key Residues Determining Isomerohydrolase Activity of Human RPE65 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Retinoid Absorption and Storage Is Impaired in Mice Lacking Lecithin:Retinol Acyltransferase (LRAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Genetic dissection of retinoid esterification and accumulation in the liver and adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

- 24. researchgate.net [researchgate.net]

- 25. web.stanford.edu [web.stanford.edu]

- 26. Purified RPE65 shows isomerohydrolase activity after re-association with a phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 27. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. sav.sk [sav.sk]

- 30. High-performance liquid chromatographic analysis of retinal and retinol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]